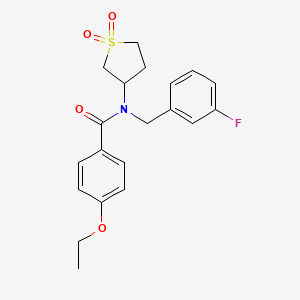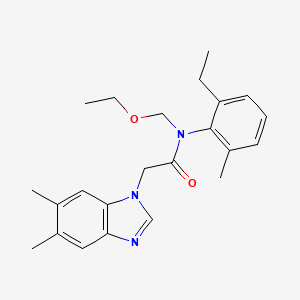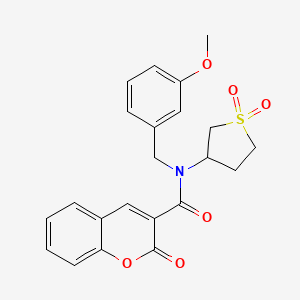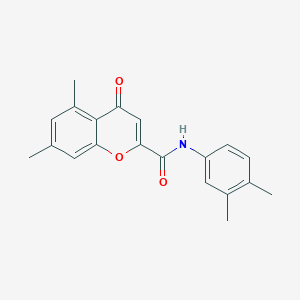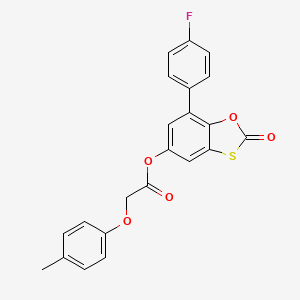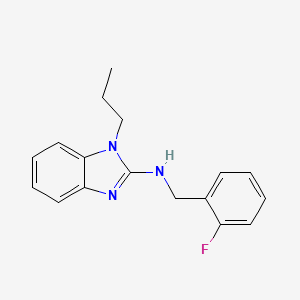![molecular formula C19H18BrNO4 B14993979 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14993979.png)
5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves multiple steps. One common method includes the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of appropriate brominated and methoxylated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学研究应用
5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This compound may exert its effects by binding to enzymes or receptors, altering their function and leading to biological responses.
相似化合物的比较
Similar Compounds
5-bromo-2-methoxyphenol: Shares the brominated and methoxylated phenol structure but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole structure but differs in its functional groups and biological activity.
Uniqueness
The uniqueness of 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione lies in its combination of brominated, methoxylated, and indole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C19H18BrNO4 |
|---|---|
分子量 |
404.3 g/mol |
IUPAC 名称 |
5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione |
InChI |
InChI=1S/C19H18BrNO4/c1-12-10-13(20)11-14-17(12)21(19(23)18(14)22)8-5-9-25-16-7-4-3-6-15(16)24-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
InChI 键 |
KLXUFZYARFERSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)CCCOC3=CC=CC=C3OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-fluorophenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14993897.png)
![N-(4-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B14993904.png)
![1-(2,4-dimethylphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14993906.png)
![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14993915.png)
![3-hydroxy-3-(4-methoxyphenyl)-7-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993920.png)
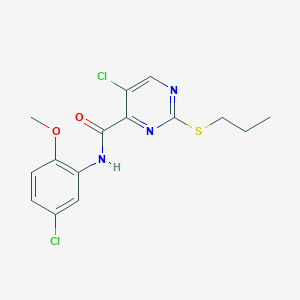
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14993940.png)
